2,2'-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a benzene ring and two cyclohexa-2,5-diene-1,4-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione typically involves the reaction of benzene-1,4-diyldimethanediyl with cyclohexa-2,5-diene-1,4-dione under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diene groups to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and diene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione: Shares the diene structure but lacks the benzene-1,4-diyldimethanediyl group.
Benzene-1,4-diyldimethanediyl derivatives: Compounds with similar benzene-based structures but different functional groups.
Uniqueness
2,2’-(Benzene-1,4-diyldimethanediyl)biscyclohexa-2,5-diene-1,4-dione is unique due to its combination of benzene and diene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
54771-76-5 |
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Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[[4-[(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]phenyl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H14O4/c21-17-5-7-19(23)15(11-17)9-13-1-2-14(4-3-13)10-16-12-18(22)6-8-20(16)24/h1-8,11-12H,9-10H2 |
InChI Key |
WYQVNAUDNJNNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)C=CC2=O)CC3=CC(=O)C=CC3=O |
Origin of Product |
United States |
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